molecular formula C15H13IN2OS B3928420 2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 6403-91-4

2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B3928420
CAS RN: 6403-91-4
M. Wt: 396.2 g/mol
InChI Key: OVBJRDDEBPQOKD-UHFFFAOYSA-N
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Description

2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the inhibition of their growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit cell growth, and reduce the expression of certain genes that are involved in cancer progression. It has also been found to have anti-inflammatory properties and has been tested against various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its anti-cancer properties. It has been shown to be effective against various cancer cell lines and has the potential to be used in cancer treatment. However, one of the limitations of this compound is its toxicity. It has been found to be toxic to normal cells as well, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on 2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One of the main directions is to further understand its mechanism of action and how it interacts with cancer cells. Another direction is to develop more effective and less toxic derivatives of this compound. Additionally, it can be tested against various other diseases such as inflammatory conditions and viral infections to explore its potential in different fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its anti-cancer properties and anti-inflammatory effects make it a potential candidate for future research in the field of cancer treatment and other diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of this compound.

Scientific Research Applications

2-iodo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has been found to induce cell death in cancer cells and inhibit their growth.

properties

IUPAC Name

2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBJRDDEBPQOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387613
Record name 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6403-91-4
Record name 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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